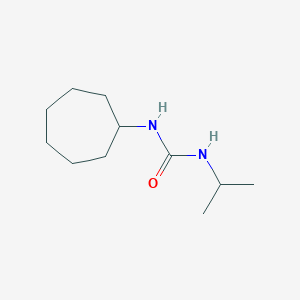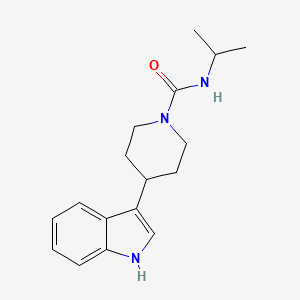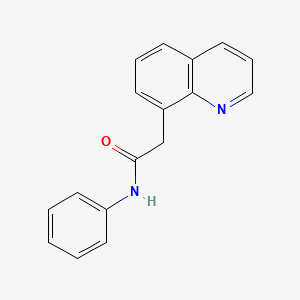
N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as DMP 777, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. DMP 777 has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
科学的研究の応用
N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been shown to have neuroprotective effects and can inhibit the release of glutamate, a neurotransmitter that can cause neuronal damage. In cancer research, N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In drug discovery, N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been used as a lead compound for the development of new drugs that target specific biochemical pathways.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell signaling and growth.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has various biochemical and physiological effects that make it a promising compound for use in laboratory experiments. N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has also been shown to have antioxidant and neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 in laboratory experiments is its versatility. N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been shown to have a wide range of biochemical and physiological effects, making it useful for studying various biological processes. Another advantage of using N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 is its low toxicity, which makes it safe for use in cell culture and animal studies. However, one limitation of using N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777. One direction is to further investigate the mechanism of action of N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 and its potential targets in various biological pathways. Another direction is to explore the potential use of N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 in the treatment of neurodegenerative diseases and other conditions that involve inflammation and oxidative stress. Additionally, N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 involves the reaction of 3,5-dimethylphenylhydrazine with 1,3,5-trimethyl-2-pyrazoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 as a white crystalline solid with a melting point of 127-129°C.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-9-6-10(2)8-13(7-9)16-15(19)14-11(3)17-18(5)12(14)4/h6-8H,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXPDHKWXXCFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)








